![molecular formula C16H14F3NO2 B2478677 3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide CAS No. 1797554-68-7](/img/structure/B2478677.png)
3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide, also known as Compound X, is a novel small molecule that has gained attention as a potential drug candidate due to its promising biological activities. In
Scientific Research Applications
1. Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are significant in the pharmaceutical and agrochemical industries. Studies such as those conducted by Wu et al. (2017) focus on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. These methods allow for the efficient creation of monofluorinated alkenes and gem-difluorinated dihydroisoquinolin-1(2H)-ones, showcasing the utility of fluorinated benzamides in heterocycle synthesis (Wu et al., 2017).
2. Antipathogenic Properties
Compounds related to 3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide have demonstrated potential in antimicrobial applications. For instance, Limban et al. (2011) synthesized thiourea derivatives with significant anti-pathogenic activity, particularly against strains known for biofilm growth. This research highlights the potential of fluorinated benzamides in developing novel antimicrobial agents (Limban et al., 2011).
3. Synthesis of Difluoronaphthoic Acids
Tagat et al. (2002) explored the synthesis of mono- and difluoronaphthoic acids, which are crucial structural units in various biologically active compounds. Their study provides insights into the synthesis routes for fluorinated benzamides and their derivatives, emphasizing their significance in organic synthesis (Tagat et al., 2002).
4. Ortho-Fluorination in Medicinal Chemistry
The ortho-fluorination of benzamides, as explored by Wang et al. (2009), is crucial in medicinal chemistry. This process involves the conversion of triflamide into various functional groups, demonstrating the adaptability of fluorinated benzamides in synthesizing compounds for medicinal use (Wang et al., 2009).
5. Imaging Applications in Neuroscience
Compounds similar to 3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide have been used in neuroimaging studies. Kepe et al. (2006) utilized a fluorine-labeled benzamide analogue as a molecular imaging probe in Alzheimer's disease research, illustrating the potential of such compounds in brain imaging and neuroscience research (Kepe et al., 2006).
6. Fluorescence Sensing of Metal Cations
The application of fluorinated benzamides in fluorescent probes for sensing metal cations was demonstrated by Tanaka et al. (2001). They developed benzoxazole and benzothiazole derivatives sensitive to pH changes and selective in metal cation sensing, underscoring the role of fluorinated compounds in sensor technology (Tanaka et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDual specificity mitogen-activated protein kinase kinase 1 . This enzyme plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thereby affecting the associated cellular signaling pathways .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and differentiation .
Result of Action
Given its potential target, it may influence cell growth and differentiation .
properties
IUPAC Name |
3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-15(10-3-2-4-12(17)7-10)9-20-16(21)11-5-6-13(18)14(19)8-11/h2-8,15H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSHWVSUPFHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
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